molecular formula C4H3Cl2N3 B145751 2-Amino-4,6-dichloropyrimidine CAS No. 56-05-3

2-Amino-4,6-dichloropyrimidine

Cat. No. B145751
CAS RN: 56-05-3
M. Wt: 163.99 g/mol
InChI Key: JPZOAVGMSDSWSW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloropyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pyrimidine derivatives. It is characterized by a planar six-membered ring structure with significant double-bond character in the C-C and C-N bonds within the ring. This compound is a key intermediate in the preparation of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT . The molecular structure of 2-amino-4,6-dichloropyrimidine has been studied using X-ray methods, revealing the planar nature of the pyrimidine ring and the presence of van der Waals forces and hydrogen bonding in its crystal structure .

Synthesis Analysis

The synthesis of 2-amino-4,6-dichloropyrimidine derivatives has been explored in various studies. An unusual aromatic substitution has been observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, where the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one is substituted by chloride, leading to the formation of 2-amino-4,5,6-trichloropyrimidine . Additionally, a regioselective synthesis approach has been reported for the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, which involves S(N)Ar and metal-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dichloropyrimidine has been determined by X-ray crystallography, showing that the pyrimidine ring is planar and the chlorine atoms and methyl groups (in the case of methyl-substituted derivatives) are distributed randomly throughout the structure . The structure is stabilized by van der Waals forces and a system of hydrogen bonds .

Chemical Reactions Analysis

2-Amino-4,6-dichloropyrimidine is reactive towards various chemical transformations. It can undergo regioselective amination and thiolation, which can then be further modified through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Liebeskind-Srogl cross-coupling, leading to the synthesis of trisubstituted pyrido[3,2-d]pyrimidine derivatives . The reactivity of this compound is also evident in the formation of unclassical hydrogen bonds in its crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dichloropyrimidine are influenced by its molecular structure. The planarity of the pyrimidine ring and the presence of chlorine atoms contribute to the compound's ability to form hydrogen bonds and van der Waals interactions, which are crucial for its solid-state properties . The compound's reactivity towards nucleophilic substitution and cross-coupling reactions is a key aspect of its chemical behavior, which is utilized in the synthesis of various pyrimidine derivatives with potential biological activities .

Scientific Research Applications

Structural Analysis and Properties

  • The structures of pyrimidines, including 2-Amino-4,6-dichloropyrimidine, have been elucidated using X-ray methods. This compound, featuring a planar six-membered ring, exhibits significant double-bond character in its C—C and C—N bonds. Its structure involves van der Waals forces and a system of hydrogen bonds, which are crucial for understanding its interactions and stability (Clews & Cochran, 1948).

Chemical Synthesis and Modification

  • 2-Amino-4,6-dichloropyrimidine has been used as a precursor in the synthesis of various compounds, including 5-substituted derivatives. These derivatives have shown biological properties such as inhibiting nitric oxide production in immune-activated cells (Jansa et al., 2014).
  • In another study, 2-Amino-4,6-dichloropyrimidine was modified to produce 2-amino-4,6-dimethoxy pyrimidine, demonstrating the flexibility of this compound in chemical transformations (Mu Xue-ling, 2005).

Molecular Interactions and Computational Studies

  • Computational studies using methods like MP2 and B3LYP have been conducted on 2-Amino-4,6-dichloropyrimidine to understand its molecular geometry and dimer interactions. Such studies are vital for comprehending the electronic properties of nucleic acid bases and their derivatives (Hasanein & Senior, 2007).

Biological Applications and Antiviral Properties

  • 2-Amino-4,6-dichloropyrimidine exhibits antiviral activity. It has been shown to inhibit the growth of various RNA and DNA viruses, including polio and herpes simplex viruses, by acting on structural virus proteins (Colla et al., 1977).

Antibacterial Effects

  • Derivatives of 2-Amino-4,6-dichloropyrimidine have been synthesized and tested for antibacterial activity. Some of these derivatives have shown efficacy against a range of human bacterial flora (Fellahi et al., 1995).

Role in Soil Science and Agricultural Applications

  • The compound has been evaluated as a nitrification inhibitor in soil, showing potential for increasing the efficiency of nitrogenous fertilizers in agriculture, particularly in subtropical soils (Srivastava et al., 2016).

Safety And Hazards

2-Amino-4,6-dichloropyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

The future directions of 2-Amino-4,6-dichloropyrimidine research could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name

4,6-dichloropyrimidin-2-amine
Source PubChem
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InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOAVGMSDSWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Record name 2-amino-4,6-dichloropyrimidine
Source Wikipedia
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DSSTOX Substance ID

DTXSID2049420
Record name 2-Amino-4,6-dichloropyrimidine
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Molecular Weight

163.99 g/mol
Source PubChem
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Product Name

2-Amino-4,6-dichloropyrimidine

CAS RN

56-05-3
Record name 4,6-Dichloro-2-pyrimidinamine
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Record name 2-Amino-4,6-dichloropyrimidine
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Record name 2-Amino-4,6-dichloropyrimidine
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Record name 2-Pyrimidinamine, 4,6-dichloro-
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Record name 2-Amino-4,6-dichloropyrimidine
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Record name 4,6-dichloropyrimidin-2-ylamine
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Record name 2-AMINO-4,6-DICHLOROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines 4 in the reaction of N 4 -substituted-2,4-diamino-6-chloro-5-carbaldehydes 3 with hydrazine is described here. …
Number of citations: 60 www.sciencedirect.com
CJB Clews, W Cochran - Acta Crystallographica, 1948 - scripts.iucr.org
The structures of two isomorphous pyrimidines 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine have been studied by X-ray methods. The molecules are …
Number of citations: 75 scripts.iucr.org
MA Marcialis, ML Schivo, A Atzeni, A Garzia, B Loddo - Experientia, 1973 - Springer
La 2-amino-4, 6-dicloropirimidina inibisce 10 sviluppo del Poliovirus rendendo i precursori capsidici incapaci di partecipare alla formazione di particelle infettanti. Questo effetto è …
Number of citations: 11 link.springer.com
HK Fun, S Chantrapromma, S Jana… - … Section E: Structure …, 2008 - scripts.iucr.org
The title chloro-substituted 2-aminopyrimidine, C4H3Cl2N3, is a second monoclinic polymorph of this compound which crystallizes in the space group C2/c. The structure was …
Number of citations: 5 scripts.iucr.org
P Jansa, A Holý, M Dračínský, V Kolman… - Medicinal Chemistry …, 2014 - Springer
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an …
Number of citations: 29 link.springer.com
EE Leutzinger - 1964 - ir.library.oregonstate.edu
In recent years nuclear reduction of pyrimidines by catalytic hydrogenation in acid media has been considered a possible synthetic method for the preparation of substituted …
Number of citations: 1 ir.library.oregonstate.edu
MJ Langerman, CK Banks - Journal of the American Chemical …, 1951 - ACS Publications
As an extension of a previous investigation concerning 2-amino-4-arylaminopyrimidines2 it was considered of interest to prepare some trisubstituted pyrimidines which would be …
Number of citations: 21 pubs.acs.org
D Hocková, A Holý, M Masojı́dková, I Votruba - Tetrahedron, 2004 - Elsevier
A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction of 2,4-diamino-6-…
Number of citations: 24 www.sciencedirect.com
KM Khan, S Iqbal, MA Bashir, N Ambreen, S Perveen… - Tetrahedron …, 2015 - Elsevier
In this study, twenty-nine 2-aminopyrimidine derivatives are synthesized in good to excellent yields by fusing 2-amino-4,6-dichloropyrimidine with different amines in the presence of …
Number of citations: 9 www.sciencedirect.com
Y Cheng, LS Chen, QK Liu, J Wu… - … Section C: Crystal …, 2011 - scripts.iucr.org
The molecule of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, C9H10ClN3O·H2O, (I), shows a very polarized molecular–electronic structure, while the …
Number of citations: 3 scripts.iucr.org

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